molecular formula C34H50N2O5 B7960631 dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate

dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B7960631
M. Wt: 566.8 g/mol
InChI Key: BWKQQVYLROZVBT-FYZYNONXSA-N
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Description

Dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amino group, a tert-butoxy-substituted phenyl group, and a dicyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected amino acid derivative with dicyclohexylamine under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amino compound .

Scientific Research Applications

Dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The dicyclohexylamine moiety can interact with various biological targets, potentially affecting pathways related to its therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and similar coupling reactions.

    tert-Butoxycarbonyl (Boc) derivatives: Commonly used protecting groups in organic synthesis.

    Benzyloxycarbonyl (Cbz) derivatives: Similar protecting groups used in peptide synthesis.

Uniqueness

Dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its combination of functional groups, which provide specific reactivity and stability characteristics. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5.C12H23N/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19H,14-15H2,1-4H3,(H,23,25);11-13H,1-10H2/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKQQVYLROZVBT-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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